Cas no 5959-54-6 (ethyl 3-aminonaphthalene-2-carboxylate)

Ethyl 3-aminonaphthalene-2-carboxylate is a naphthalene-based organic compound featuring both an amino and an ester functional group. This structure makes it a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, dyes, and pharmaceuticals. The presence of the electron-donating amino group enhances reactivity in electrophilic substitution reactions, while the ester moiety allows for further functionalization via hydrolysis or transesterification. Its stable crystalline form ensures ease of handling and storage. The compound is valued in research and industrial applications for its role in developing bioactive molecules and advanced materials, offering a balance of reactivity and stability for synthetic workflows.
ethyl 3-aminonaphthalene-2-carboxylate structure
5959-54-6 structure
Product Name:ethyl 3-aminonaphthalene-2-carboxylate
CAS No:5959-54-6
MF:C13H13NO2
MW:215.247823476791
CID:338127
PubChem ID:14678747
Update Time:2025-09-27

ethyl 3-aminonaphthalene-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 2-Naphthalenecarboxylic acid, 3-amino-, ethyl ester
    • ethyl 3-aminonaphthalene-2-carboxylate
    • Q27263593
    • Ethyl 3-amino-2-naphthoate
    • 3-Amino-2-naphthoic acid ethyl ester [MI]
    • SCHEMBL5256542
    • DTXSID40208260
    • 639I48N133
    • UNII-639I48N133
    • EN300-188959
    • 2-Naphthoic acid, 3-amino-, ethyl ester
    • ethyl-3-amino-2-naphthoate
    • 5959-54-6
    • AKOS009115004
    • Ethyl3-amino-2-naphthoate
    • Inchi: 1S/C13H13NO2/c1-2-16-13(15)11-7-9-5-3-4-6-10(9)8-12(11)14/h3-8H,2,14H2,1H3
    • InChI Key: OPZJRRFHEFBPCY-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C(=CC2C=CC=CC=2C=1)N)=O

Computed Properties

  • Exact Mass: 215.09469
  • Monoisotopic Mass: 215.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 254
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • PSA: 52.32

ethyl 3-aminonaphthalene-2-carboxylate Pricemore >>

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Additional information on ethyl 3-aminonaphthalene-2-carboxylate

Recent Advances in the Application of Ethyl 3-Aminonaphthalene-2-Carboxylate (CAS: 5959-54-6) in Chemical Biology and Pharmaceutical Research

Ethyl 3-aminonaphthalene-2-carboxylate (CAS: 5959-54-6) is a naphthalene derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its amino and carboxylate functional groups, serves as a key intermediate in the synthesis of various biologically active molecules. Recent studies have explored its potential in drug discovery, fluorescence labeling, and as a building block for complex organic frameworks. This research brief aims to summarize the latest findings and advancements related to this compound, providing insights into its current and future applications.

One of the most notable applications of ethyl 3-aminonaphthalene-2-carboxylate is its role in the development of fluorescent probes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in designing highly sensitive fluorescent markers for detecting reactive oxygen species (ROS) in cellular environments. The study highlighted the compound's ability to undergo specific chemical transformations upon interaction with ROS, resulting in a measurable fluorescence signal. This property makes it a promising candidate for real-time monitoring of oxidative stress in biological systems, which is crucial for understanding diseases such as cancer and neurodegenerative disorders.

In addition to its fluorescent properties, ethyl 3-aminonaphthalene-2-carboxylate has been investigated as a scaffold for drug development. A recent preprint on bioRxiv detailed its use in the synthesis of novel kinase inhibitors. Researchers modified the compound's core structure to introduce various substituents, resulting in derivatives with enhanced binding affinity to specific kinase targets. Preliminary in vitro assays showed promising activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer therapeutics. Further optimization and in vivo studies are currently underway to evaluate its pharmacokinetic and safety profiles.

The compound's chemical versatility also extends to materials science. A 2024 publication in ACS Applied Materials & Interfaces reported its incorporation into organic semiconductors. The study found that ethyl 3-aminonaphthalene-2-carboxylate-based materials exhibited excellent charge transport properties and stability under ambient conditions. These findings open new avenues for its use in flexible electronics and optoelectronic devices, highlighting its cross-disciplinary relevance.

Despite these advancements, challenges remain in the large-scale synthesis and purification of ethyl 3-aminonaphthalene-2-carboxylate. Recent efforts have focused on developing more efficient synthetic routes, as described in a 2023 Organic Process Research & Development article. The authors proposed a green chemistry approach using catalytic methods to reduce waste and improve yield. Such innovations are critical for ensuring the compound's commercial viability and broader adoption in research and industrial applications.

In conclusion, ethyl 3-aminonaphthalene-2-carboxylate (CAS: 5959-54-6) continues to be a compound of significant interest in multiple scientific domains. Its applications in fluorescence labeling, drug discovery, and materials science underscore its versatility and potential for future breakthroughs. Ongoing research efforts aim to address existing limitations and explore new functionalities, positioning this compound as a valuable tool in the advancement of chemical biology and pharmaceutical sciences.

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